molecular formula C18H17BrN2O3 B11596248 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11596248
M. Wt: 389.2 g/mol
InChI Key: DCJQIENSSUNXPD-UHFFFAOYSA-N
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Description

5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an ethyl substituent, and a methoxyphenyl group. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

  • Bromination: : The introduction of the bromine atom is usually achieved through electrophilic bromination. This step involves the reaction of the phenoxy group with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

  • Ether Formation: : The phenoxy group is introduced via an etherification reaction, where the phenol is reacted with an alkyl halide under basic conditions.

  • Final Assembly: : The final step involves the coupling of the brominated phenoxy intermediate with the oxadiazole ring, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the methoxyphenyl group. Oxidation can convert the methoxy group to a hydroxyl group, while reduction can remove the oxygen atom.

  • Coupling Reactions: : The phenoxy and oxadiazole groups can engage in coupling reactions, forming larger, more complex molecules. This is particularly useful in the synthesis of polymers and advanced materials.

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenoxy derivatives, while oxidation of the methoxy group can produce phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-chlorobenzyl)-1,2,4-oxadiazole
  • 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the brominated phenoxy group and the methoxyphenyl group provides a distinct profile that can be advantageous in specific applications, such as drug design and materials science.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

5-[(2-bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17BrN2O3/c1-3-12-4-9-16(15(19)10-12)23-11-17-20-18(21-24-17)13-5-7-14(22-2)8-6-13/h4-10H,3,11H2,1-2H3

InChI Key

DCJQIENSSUNXPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)Br

Origin of Product

United States

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